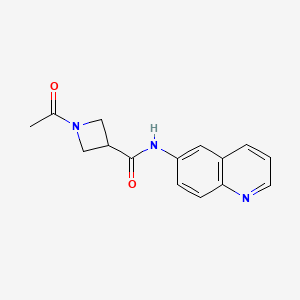

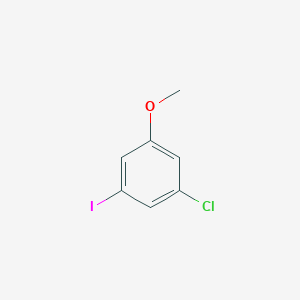

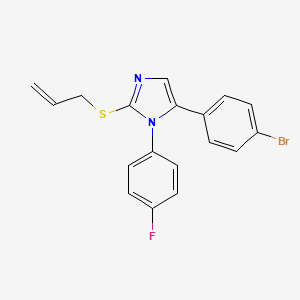

![molecular formula C21H21ClN2O2S B2487865 Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396748-90-5](/img/structure/B2487865.png)

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazolyl piperidinyl methanone derivatives involves multi-step organic reactions, starting from basic benzothiazole and piperidine precursors. A typical synthetic route may involve the condensation of benzo[d]thiazol-2-yl with piperazin-1-yl methanones or similar piperidine analogs. Such processes often utilize cross-coupling reactions, nucleophilic substitutions, and protective group strategies to achieve the final compound (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazolyl piperidinyl methanones is characterized by X-ray diffraction studies, revealing a solid-state conformation that underscores the significance of intramolecular hydrogen bonding and molecular packing. The crystal structure analyses often highlight the planar nature of the benzothiazole ring and the conformational preferences of the piperidine moiety (Prasad et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, primarily due to the reactive sites present on both the benzothiazole and piperidine portions. They can undergo nucleophilic substitution reactions, electrophilic additions, and coupling reactions, which are essential for further modifications and functionalization of the molecule. The presence of the benzothiazole moiety contributes to the electron-rich nature of the compound, facilitating its participation in various organic reactions (Karthik et al., 2021).

Physical Properties Analysis

The physical properties of benzothiazolyl piperidinyl methanones, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents. These properties are crucial for determining the compound's applicability in different phases of drug development, including formulation and delivery mechanisms.

Chemical Properties Analysis

Chemically, benzothiazolyl piperidinyl methanones exhibit a range of properties, including antioxidative, antimicrobial, and potential enzyme inhibition capabilities, attributed to their structural framework. The electron-withdrawing or donating nature of substituents on the benzothiazole and piperidine rings significantly affects their chemical behavior and biological activity. The interaction of these compounds with biological targets can be explored through computational studies, including molecular docking and QSAR analysis, providing insights into their mechanism of action at the molecular level (Rajaraman et al., 2015).

科学的研究の応用

Antimicrobial Applications

Benzo[d]thiazol derivatives have shown significant promise in antimicrobial research. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with certain compounds exhibiting potent activity against Mycobacterium tuberculosis. The study emphasizes the scaffold's potential in developing novel anti-tubercular agents with low cytotoxicity and satisfactory therapeutic indexes (Pancholia et al., 2016). Additionally, various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing variable and modest efficacy against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Structural Analysis

The antiproliferative activities and structural characterization of benzo[d]thiazol derivatives have also been a focus. For instance, a novel bioactive heterocycle with a benzo[d]isoxazol moiety was synthesized and evaluated for antiproliferative activity, with its structure confirmed via X-ray diffraction studies. This compound's molecular structure is stabilized by inter and intra-molecular hydrogen bonds, hinting at its stability and potential bioactivity (Prasad et al., 2018).

Molecular Docking and Estrogenic Activity Studies

Another research area involves the synthesis and characterization of benzothiazolopyridine compounds, alongside molecular docking studies to predict their activity against critical targets in breast cancer, such as estrogen and progesterone receptors. This approach allows for the assessment of the compounds' potential as therapeutic agents against hormone-related cancers (Shirani et al., 2021).

Molecular Interaction Studies

Research has also explored the molecular interactions of specific benzo[d]thiazol derivatives with cannabinoid receptors, providing insights into their binding modes and potential therapeutic implications. Such studies contribute to understanding the structural requirements for antagonist activity at these receptors, aiding in the design of more effective treatments for related conditions (Shim et al., 2002).

将来の方向性

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and conducting more in-depth safety and hazard analysis.

作用機序

Target of Action

Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis by interacting with the pantothenate synthetase . The interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

It can be inferred from similar compounds that they may interfere with the synthesis of pantothenate, a key component in the metabolism of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also have potential antimycobacterial effects .

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBYBKDFUSWJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

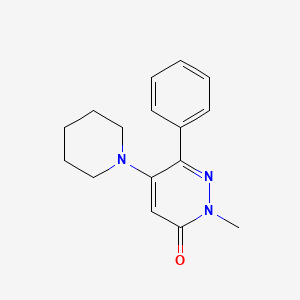

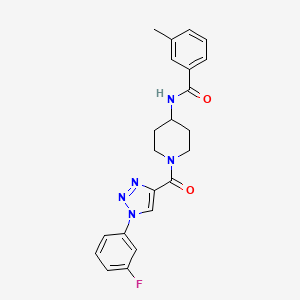

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

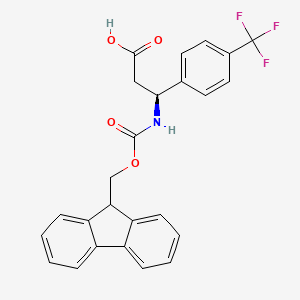

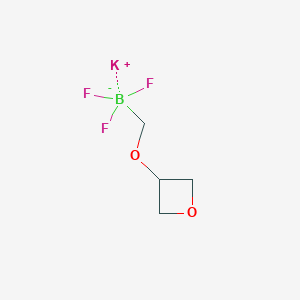

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

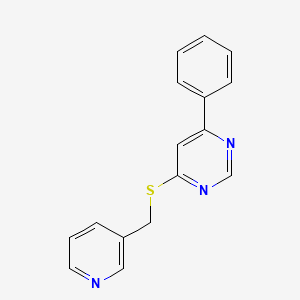

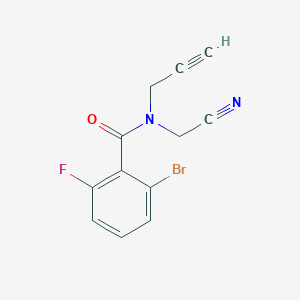

![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)